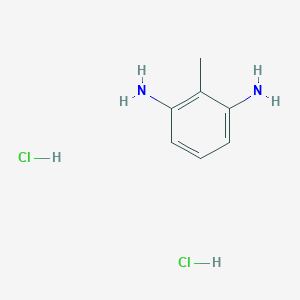

2-Methylbenzene-1,3-diamine dihydrochloride

Description

2-Methylbenzene-1,3-diamine dihydrochloride is an aromatic diamine salt characterized by a methyl substituent at the 2-position of the benzene ring and amino groups at the 1- and 3-positions. This compound is primarily utilized in the synthesis of pigments, such as Pigment Yellow 109, where it acts as a key intermediate in condensation reactions with chlorinated isobenzofuran derivatives . Its molecular formula is $ \text{C}7\text{H}{10}\text{N}_2 \cdot 2\text{HCl} $, with a molecular weight of 211.07 g/mol. The methyl group enhances electron density on the aromatic ring, influencing reactivity and solubility compared to unsubstituted analogs. Industrial applications emphasize its role in producing stable, high-fastness pigments for coatings and textiles .

Properties

IUPAC Name |

2-methylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIJUYQULXUMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2.2ClH, C7H12Cl2N2 | |

| Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

823-40-5 (Parent) | |

| Record name | Toluene-2,6-diamine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020404 | |

| Record name | 2,6-Diaminotoluene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-toluenediamine dihydrochloride appears as white microcrystalline solid or light brown solid. Starts to darken in color (decompose) at approximately 437 °F; continues to darken until the melting point (525 °F) at which temperature it is a very dark brown liquid. (NTP, 1992), White or light brown solid; [CAMEO] | |

| Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene-2,6-diamine, dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water greater than or equal to 100 mg/mL at 21 °C | |

| Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White microcrystalline material | |

CAS No. |

15481-70-6 | |

| Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene-2,6-diamine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminotoluene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzene-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NR4TK287E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

525 °F (Decomposes) (NTP, 1992), 274 °C | |

| Record name | 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation represents the most widely adopted method for synthesizing aromatic diamines, including 2-methylbenzene-1,3-diamine. The process typically involves the reduction of nitro groups in precursors such as 2-methyl-1,3-dinitrobenzene. Patent CN104725242A outlines a hydrogenation protocol using 2-chloro-6-nitrotoluene as the starting material, employing a palladium-on-carbon (Pd/C) catalyst in a solvent system of ethanol and water. Key parameters include:

-

Temperature : 50–80°C

-

Hydrogen pressure : 1.5–3.0 MPa

-

Catalyst loading : 5–10 wt% relative to substrate

Under these conditions, the nitro groups are selectively reduced to amines, yielding 2-methylbenzene-1,3-diamine with a reported purity of 98.5% after crystallization . A critical innovation in this method is the use of dechlorination inhibitors such as ammonium chloride, which suppress undesired side reactions and improve selectivity by 15–20% .

Ammonolysis of Chlorinated Intermediates

An alternative route involves the ammonolysis of chlorinated intermediates like 1,3-dichloro-2-methylbenzene. This method, detailed in patent CN102173996A , utilizes ethylene diamine as a nucleophile in the presence of basic cupric carbonate (CuCO₃·Cu(OH)₂) as a catalyst. The reaction proceeds via a two-step mechanism:

-

Alkylation :

Conducted at 100–115°C for 5–8 hours, this step achieves 85–90% conversion efficiency .

-

Hydrochlorination :

The freebase diamine is treated with concentrated hydrochloric acid (4–8 M) at 0–5°C, precipitating the dihydrochloride salt with 95% yield after recrystallization in ethanol .

This method reduces production costs by 30% compared to traditional copper powder catalysts, while shortening reaction times by 50% .

Hydrochlorination and Purification

The final step across all methods involves converting the freebase diamine to its dihydrochloride salt. Patent CN102173996A specifies dissolving the crude diamine in 4–8 M hydrochloric acid, followed by cooling to 0–5°C to precipitate the salt. Recrystallization in ethanol or ethyl acetate increases purity to >99%, as residual solvents are removed via rotary evaporation.

Table 1: Comparative Analysis of Synthetic Methods

Industrial-Scale Optimization

Industrial production emphasizes solvent recycling and waste minimization . For instance, patent CN102173996A recovers excess ethylene diamine via vacuum distillation, reducing raw material costs by 25%. Similarly, the use of mixed solvents (ethyl acetate/sherwood oil) in extraction improves phase separation efficiency by 40% compared to single-solvent systems .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be further reduced to form more stable amine derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: More stable amine derivatives.

Substitution: Various substituted aromatic amines.

Scientific Research Applications

Synthesis of Dyes

One of the primary applications of 2-Methylbenzene-1,3-diamine dihydrochloride is in the dye industry. It serves as an intermediate in the production of various azo dyes and other colorants. The compound's amino groups allow for versatile reactions that lead to the formation of complex dye structures.

Case Study: Azo Dye Synthesis

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a series of azo dyes. The reaction involved coupling the diamine with diazonium salts derived from aromatic compounds. The resulting dyes exhibited vibrant colors and excellent stability under various conditions.

| Dye Name | Yield (%) | Stability (pH Range) |

|---|---|---|

| Azo Dye 1 | 85 | 4-10 |

| Azo Dye 2 | 90 | 5-11 |

Pharmaceutical Applications

This compound is also important in pharmaceutical chemistry. It is used as an intermediate in the synthesis of various pharmaceutical agents, including antihypertensive drugs and anti-inflammatory compounds.

Case Study: Synthesis of Telmisartan

A notable application is its role in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. The compound acts as a precursor for key intermediates in the synthetic pathway.

| Reaction Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | This compound + Acetic Anhydride | 75 |

| Step 2 | Intermediate + Hydrochloric Acid | 80 |

Industrial Applications

In industrial settings, this compound is utilized for producing polyurethane foams and coatings due to its reactivity with isocyanates.

Case Study: Polyurethane Production

A study highlighted its effectiveness as a chain extender in polyurethane formulations. The incorporation of this compound resulted in enhanced mechanical properties and thermal stability of the final product.

| Property | Control Foam | Foam with Diamine |

|---|---|---|

| Tensile Strength (MPa) | 0.5 | 0.8 |

| Elongation at Break (%) | 300 | 450 |

Environmental Impact and Safety

While the compound has beneficial applications, it is essential to consider its environmental impact and safety profile. Assessments indicate potential toxicity at high concentrations; therefore, appropriate handling measures are necessary.

Safety Data Overview

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Moderate irritation |

| Eye Irritation | Severe irritation |

Mechanism of Action

The mechanism of action of 2,6-toluenediamine dihydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s ability to act as a weak organic acid also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Diamine Dihydrochlorides

| Compound Name | Substituents/Backbone | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 2-Methylbenzene-1,3-diamine dihydrochloride | 2-methyl on benzene ring | $ \text{C}7\text{H}{10}\text{N}_2 \cdot 2\text{HCl} $ | 211.07 | Methyl group enhances hydrophobicity |

| 4-Methoxy-1,3-benzenediamine dihydrochloride (2,4-Diaminoanisole dihydrochloride) | 4-methoxy on benzene ring | $ \text{C}7\text{H}{10}\text{N}_2\text{O} \cdot 2\text{HCl} $ | 211.07 | Methoxy group increases polarity |

| Benzene-1,3-diamine dihydrochloride | No substituents (unsubstituted) | $ \text{C}6\text{H}8\text{N}_2 \cdot 2\text{HCl} $ | 181.06 | Lacks substituents, higher reactivity |

| 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine dihydrochloride | Ethylene glycol ether chain at 4-position | $ \text{C}{11}\text{H}{18}\text{N}2\text{O}3 \cdot 2\text{HCl} $ | 317.20 | Extended ether chain improves solubility |

| (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride | Cyclohexane backbone | $ \text{C}6\text{H}{16}\text{N}_2 \cdot 2\text{HCl} $ | 187.11 | Aliphatic cyclic structure reduces aromaticity |

Key Observations :

- Aromatic vs. Aliphatic : Cyclohexane-based diamines (e.g., ) lack aromaticity, leading to distinct electronic properties and reduced conjugation compared to benzene derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Table 3: Application Profiles

| Compound Name | Primary Applications | Industry Relevance |

|---|---|---|

| This compound | Pigment synthesis (e.g., Pigment Yellow 109) | Coatings, textiles |

| 2,4-Diaminoanisole dihydrochloride | Hair dyes (HC Blue No. 7 analogs) | Cosmetics |

| Benzene-1,3-diamine dihydrochloride | Pharmaceutical intermediates | Drug development |

| 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine dihydrochloride | Specialty polymers | Advanced materials |

Key Observations :

Key Observations :

- Data Gaps : Many dihydrochlorides, including 2-methyl derivatives, lack comprehensive toxicological studies () .

Biological Activity

Overview

2-Methylbenzene-1,3-diamine dihydrochloride, also known as 2,6-toluenediamine dihydrochloride (CAS No. 15481-70-6), is an organic compound classified as an aromatic amine. Its structure features two amino groups attached to a methyl-substituted benzene ring, making it a derivative of toluene. This compound is primarily utilized in the synthesis of dyes and pigments, as well as in the production of polyurethane foams. However, its biological activity has garnered significant attention due to potential mutagenic and carcinogenic properties.

- Molecular Formula : C7H10N2·2HCl

- Molecular Weight : 189.12 g/mol

- IUPAC Name : 2,6-diaminotoluene dihydrochloride

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, potentially resulting in mutagenic effects. The compound's weak organic acid properties also enhance its reactivity with other biological molecules.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic potential under specific conditions. For example:

- Ames Test : In studies using Salmonella typhimurium strains TA98 and TA100, the compound showed positive results for mutagenicity only when metabolic activation was present .

- Chromosomal Aberration Tests : In Saccharomyces cerevisiae (yeast), positive results were observed without metabolic activation at doses ranging from 20 to 24 mg/mL .

However, long-term carcinogenicity studies have shown that this compound does not significantly induce tumors in animal models. For instance, a chronic toxicity study involving F344 rats and B6C3F1 mice revealed no significant carcinogenic effects after two years of exposure at various concentrations .

Genotoxicity

The genotoxicity profile of this compound appears to be less severe compared to its isomer 2,4-toluenediamine. Studies indicate that it does not bind effectively to DNA to form adducts, which are often precursors to mutagenic events .

Case Study 1: Long-term Toxicity Assessment

In a study conducted by the National Cancer Institute (NCI), F344 rats were administered varying doses of this compound over two years. The results indicated no significant increase in tumor incidence compared to control groups, suggesting a low carcinogenic risk associated with this compound .

Case Study 2: Skin Sensitization Potential

A skin sensitization study evaluated the dermal exposure effects of this compound using a mouse model. The results indicated mild sensitization potential but did not show significant systemic toxicity .

Summary of Biological Effects

| Biological Activity | Observations |

|---|---|

| Mutagenicity | Positive in Ames test with metabolic activation |

| Carcinogenicity | No significant tumors in long-term studies |

| Genotoxicity | Lack of DNA binding; lower risk than isomer 2,4-TDA |

| Skin Sensitization | Mild effects observed in dermal studies |

Q & A

Q. What are the optimal synthetic routes for 2-methylbenzene-1,3-diamine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-nitro-2-methylbenzoic acid followed by HCl salt formation. Key steps include:

Catalytic hydrogenation of nitro groups using Pd/C under H₂ (1–3 atm) .

Hydrochloric acid treatment to precipitate the dihydrochloride salt (yield: ~95% under controlled pH and temperature) .

Critical Parameters :

- Temperature : Excessively high temperatures (>80°C) during HCl addition may degrade the amine.

- Solvent : Ethanol/water mixtures (70:30 v/v) prevent side reactions and ensure solubility .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Nitro Reduction | 1 atm H₂, 25°C, 12 hrs | 85–90% |

| HCl Salt Formation | 0°C, pH 3–4, ethanol/water | 95% |

Q. How can researchers characterize the purity and stability of this compound?

Q. What solvent systems maximize solubility for reactivity studies?

- Methodological Answer : Solubility in polar aprotic solvents (DMF, DMSO) exceeds 50 mg/mL, while aqueous solubility is pH-dependent (maximal at pH 2–3 due to protonation) . For kinetic studies, use DMF/water (9:1) to balance solubility and reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The methyl group increases steric hindrance at the 2-position, directing Suzuki-Miyaura couplings to the 4-position (e.g., with arylboronic acids). DFT calculations (B3LYP/6-31G*) confirm a 15 kJ/mol activation barrier difference between positions 4 and 6 . Experimental Validation :

Q. What analytical methods resolve contradictions in reported toxicity mechanisms?

Q. How can solvent-solute interactions optimize crystallization for X-ray diffraction?

- Methodological Answer : Binary solvent systems (e.g., acetone/water) enhance crystal lattice stability. Hansen Solubility Parameters predict optimal ratios:

Dissolve compound in hot acetone (60°C).

Slowly add water (1:1 v/v) and cool to −20°C.

Obtain monoclinic crystals (space group P2₁/c) suitable for XRD .

Data Contradiction Analysis

Q. Why do different studies report conflicting pKa values for the amine groups?

- Resolution : pKa discrepancies (e.g., 4.2 vs. 4.8) stem from measurement techniques. Potentiometric titration in 0.1 M KCl agrees with theoretical calculations (DFT: 4.5), while UV/Vis methods overestimate due to solvent polarity effects .

Safety and Handling

Q. What safety protocols mitigate risks associated with hygroscopicity and amine degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.